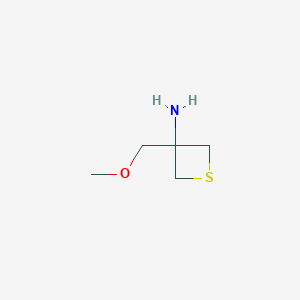

3-(Methoxymethyl)thietan-3-amine

Description

Significance of Four-Membered Sulfur Heterocycles in Contemporary Organic Synthesis

Four-membered sulfur heterocycles, known as thietanes, are becoming increasingly important in modern organic synthesis and medicinal chemistry. nih.govbeilstein-journals.orgnih.gov These structures, consisting of a strained four-membered ring with one sulfur and three carbon atoms, were once given less attention than other heterocycles due to their inherent ring strain. sci-hub.se However, this very strain makes them reactive and versatile intermediates for constructing more complex sulfur-containing acyclic and heterocyclic compounds. nih.govsolubilityofthings.com

The thietane (B1214591) ring is a key structural motif in a variety of biologically active molecules. nih.govresearchgate.net Notable examples include thia-analogue thietanose nucleosides with antiviral properties, D-ring modified thia derivatives of the anticancer drug docetaxel, and certain pesticides. nih.gov The unique tetrahedral geometry of the thietane ring, combined with the presence of the sulfur atom, imparts distinct electronic and steric properties that are valuable in the design of new chemical entities. solubilityofthings.com The lone pair of electrons on the sulfur atom allows thietanes to act as efficient ligands in metal coordination chemistry. sci-hub.se Furthermore, oxidized thietane derivatives have shown a range of biological activities, including as anticoccidials and antitumor agents. sci-hub.sebohrium.com

The synthesis of thietanes can be achieved through various methods, such as intramolecular nucleophilic thioetherifications, photochemical [2+2] cycloadditions, and the ring expansion of thiiranes (three-membered sulfur heterocycles). beilstein-journals.orgnih.gov These synthetic strategies provide access to a diverse array of substituted thietanes, paving the way for their broader application.

Overview of Thietane Derivatives as Versatile Intermediates

Thietane derivatives are not only sought after for their biological activity but also as versatile building blocks in organic synthesis. nih.govbeilstein-journals.org Their ability to undergo ring-opening reactions is a key feature, allowing for the introduction of sulfur-containing fragments into larger molecules. solubilityofthings.com This reactivity is harnessed in various synthetic pathways to create novel molecular architectures. nih.gov

Aminothietanes, which feature an amine group attached to the thietane ring, are a particularly important subclass. The presence of the amino group provides a handle for further functionalization, making these compounds valuable synthons. For instance, aminothietanes can be incorporated into larger structures to modulate properties such as solubility, basicity, and receptor-binding affinity. This is particularly relevant in drug discovery, where nitrogen- and sulfur-containing heterocycles are prevalent in FDA-approved drugs. nih.govopenmedicinalchemistryjournal.com The development of synthetic methods for unnatural amino acids and their derivatives, including those with cyclic structures, is a testament to their importance in creating novel peptides and pharmaceuticals. thieme-connect.denih.gov

The synthesis of aminothietanes can be approached in several ways, including the reductive amination of thietan-3-ones. This process involves the reaction of a thietane ketone with an amine source to form an imine, which is then reduced to the corresponding aminothietane.

Contextualizing 3-(Methoxymethyl)thietan-3-amine within Advanced Small-Ring Heterocycle Research

While specific research on this compound is not extensively documented in publicly available literature, its structure allows for an informed discussion of its potential role in advanced small-ring heterocycle research. The molecule combines three key features: the thietane ring, a primary amine, and a methoxymethyl group, all at the C3 position.

The thietane-3-amine core provides the foundational properties of a strained sulfur heterocycle and a nucleophilic amino group. The geminal disubstitution at the C3 position, with both an amine and a methoxymethyl group, creates a stereochemically interesting quaternary center. This structural motif is often sought after in medicinal chemistry to impart conformational rigidity and explore new regions of chemical space.

The methoxymethyl group (CH₂OCH₃) can influence the molecule's properties in several ways. It can act as a hydrogen bond acceptor and may impact the compound's lipophilicity and metabolic stability. The presence of this ether linkage provides a different vector for interaction compared to a simple alkyl substituent.

Given the established importance of aminothietanes and other sulfur heterocycles in drug discovery, this compound represents a novel building block for the synthesis of new chemical entities. Its unique combination of functional groups makes it an attractive candidate for incorporation into screening libraries for various biological targets. The development of synthetic routes to access such polysubstituted thietanes is a key area of ongoing research, aimed at expanding the toolbox available to synthetic and medicinal chemists.

Compound Data Tables

As detailed data for this compound is not widely available, the following tables provide information on its key precursors and related compounds.

Table 1: Properties of Thietan-3-one (B1315229)

| Property | Value |

|---|---|

| CAS Number | 22131-92-6 |

| Molecular Formula | C₃H₄OS |

| Appearance | Not specified |

| Availability | Commercially available |

Data sourced from Manchester Organics. nih.gov

Table 2: Properties of Thietan-3-amine hydrochloride

| Property | Value |

|---|---|

| CAS Number | 128861-78-9 |

| Molecular Formula | C₃H₈ClNS |

| Molecular Weight | 125.62 g/mol |

| Purity | Typically ≥97% |

| Physical Form | Solid |

| IUPAC Name | thietan-3-amine;hydrochloride |

Data sourced from various chemical suppliers. nih.govopenmedicinalchemistryjournal.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NOS |

|---|---|

Molecular Weight |

133.21 g/mol |

IUPAC Name |

3-(methoxymethyl)thietan-3-amine |

InChI |

InChI=1S/C5H11NOS/c1-7-2-5(6)3-8-4-5/h2-4,6H2,1H3 |

InChI Key |

QELUICJOQIIPHP-UHFFFAOYSA-N |

Canonical SMILES |

COCC1(CSC1)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Methoxymethyl Thietan 3 Amine

Reactivity of the Thietane (B1214591) Ring System

The thietane ring, a four-membered heterocycle containing a sulfur atom, exhibits unique reactivity due to ring strain and the presence of the sulfur atom.

Ring-Opening Reactions and Subsequent Transformations

The strained nature of the thietane ring makes it susceptible to ring-opening reactions, which can be initiated by various reagents. wikipedia.orgrsc.org Nucleophiles, such as organolithium compounds like butyllithium, can attack one of the ring carbons, leading to the cleavage of a carbon-sulfur bond and the formation of a thiol. wikipedia.org Electrophilic activation of the sulfur atom can also facilitate ring-opening. For instance, arynes can activate the thietane ring, leading to a three-component transformation where a nucleophile attacks a ring carbon, resulting in structurally diverse thioethers. rsc.org

Furthermore, metal cluster complexes can induce photoassisted ring-opening of thietanes. acs.org For example, a triosmium cluster complex can react with thietane under photoirradiation to yield a propenethiolate-bridged cluster through a process involving C-H activation and decarbonylation. acs.org

The synthesis of thietanes can also involve ring expansion of thiiranes, which proceeds through a nucleophilic ring-opening of the thiirane (B1199164) by a sulfur ylide, followed by an intramolecular cyclization to form the thietane ring. rsc.org

Nucleophilic and Electrophilic Reactions on the Thietane Ring

The sulfur atom in the thietane ring can act as a nucleophile, reacting with electrophiles. masterorganicchemistry.com For example, it can react with alkyl halides. youtube.com Conversely, the carbon atoms of the thietane ring can be susceptible to nucleophilic attack, particularly when the ring is activated. wikipedia.orgrsc.org

The reactivity of the thietane ring is influenced by the substituents present. Electron-withdrawing groups can affect the electron density at different positions of the ring, thereby influencing the site of electrophilic or nucleophilic attack. uoanbar.edu.iq

Oxidation of the Thietane Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thietane ring can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. youtube.comorganic-chemistry.org This oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide. youtube.combeilstein-journals.org The selectivity of the oxidation to either the sulfoxide or the sulfone can often be controlled by the reaction conditions, including the stoichiometry of the oxidizing agent and the temperature. beilstein-journals.org For instance, using a controlled amount of an oxidizing agent like urea-hydrogen peroxide can selectively yield the sulfoxide, while an excess of the oxidant under more forcing conditions leads to the sulfone. beilstein-journals.org The stereochemistry of the oxidation of substituted thietanes has also been a subject of study, with the formation of cis and trans isomers of the resulting sulfoxides being possible. acs.org

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Thietane | Hydrogen Peroxide (H₂O₂) | Thietane-1-oxide (Sulfoxide) | youtube.com |

| Thietane | Hydrogen Peroxide (H₂O₂, excess) | Thietane-1,1-dioxide (Sulfone) | youtube.com |

| Substituted Thietane | Potassium Peroxymonosulfate | Substituted Thietane-1-oxide | acs.org |

Reactivity of the Amine Functionality

The primary amine group in 3-(Methoxymethyl)thietan-3-amine is a key site of reactivity, allowing for a variety of chemical transformations.

Amidation and Sulfonylation Reactions

As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. masterorganicchemistry.com It can readily react with acylating agents such as acyl chlorides or anhydrides to form amides. Similarly, it can react with sulfonyl chlorides, like benzenesulfonyl chloride, to yield sulfonamides. This reaction forms the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. msu.edu

Formation of Imines and their Subsequent Reactions

The primary amine can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comchemistrysteps.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to give the imine. lumenlearning.com The formation of imines is a reversible process, and the imine can be hydrolyzed back to the amine and the corresponding carbonyl compound. masterorganicchemistry.com

Imines are versatile intermediates and can undergo further reactions. For example, the C=N double bond of an imine can be reduced to an amine using reducing agents like sodium cyanoborohydride in a process called reductive amination. youtube.com

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| This compound | Acyl Chloride (R-COCl) | Amide | msu.edu |

| This compound | Benzenesulfonyl Chloride | Sulfonamide | msu.edu |

| This compound | Aldehyde (R'-CHO) or Ketone (R'-CO-R'') | Imine (Schiff Base) | masterorganicchemistry.comchemistrysteps.com |

Coupling Reactions involving the Amine Group (e.g., Palladium-Catalyzed)

The primary amine functionality of this compound is a key site for molecular diversification, most notably through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. wikipedia.orgyoutube.comorganic-chemistry.org This reaction enables the formation of a carbon-nitrogen bond between the amine and an aryl or heteroaryl halide, providing access to a wide range of N-arylated thietane derivatives. researchgate.netnih.gov

The successful execution of such a coupling is influenced by several factors inherent to the structure of this compound. The amine is at a tertiary carbon, which presents significant steric hindrance. organic-chemistry.org This steric bulk necessitates the use of specialized palladium catalysts, typically employing bulky, electron-rich phosphine (B1218219) ligands. These ligands facilitate the crucial reductive elimination step and prevent the formation of undesired side products. nih.gov

Furthermore, the presence of the sulfur atom in the thietane ring can be a challenge in palladium-catalyzed reactions, as sulfur-containing compounds can act as catalyst poisons. nih.gov However, the use of appropriate ligands and reaction conditions can often mitigate this issue. Research on the Buchwald-Hartwig amination of substrates containing thioethers has demonstrated that successful couplings are achievable. nih.gov

Hypothetical palladium-catalyzed N-arylation reactions of this compound with various aryl halides are outlined in the table below, showcasing the potential scope of this transformation.

Table 1: Postulated Palladium-Catalyzed N-Arylation of this compound

| Aryl Halide (Ar-X) | Palladium Precatalyst | Ligand | Base | Solvent | Potential Product |

| 4-Bromotoluene | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | N-(4-methylphenyl)-3-(methoxymethyl)thietan-3-amine |

| 2-Chloropyridine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 3-(Methoxymethyl)-N-(pyridin-2-yl)thietan-3-amine |

| 4-Iodoanisole | [(cinnamyl)PdCl]₂ | BrettPhos | LHMDS | THF | N-(4-methoxyphenyl)-3-(methoxymethyl)thietan-3-amine |

| 3-Bromobenzonitrile | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 3-((3-(methoxymethyl)thietan-3-yl)amino)benzonitrile |

This table represents hypothetical reactions based on established methodologies for palladium-catalyzed N-arylation of sterically hindered primary amines and substrates containing thioethers.

Transformations Involving the Methoxymethyl Group

The methoxymethyl (MOM) ether in this compound serves as a protected form of a primary alcohol. This group can be strategically manipulated through cleavage to reveal the alcohol or further derivatized.

The deprotection of the MOM ether to unveil the corresponding primary alcohol, (3-aminothietan-3-yl)methanol (B15201237), is a critical transformation. A variety of methods are available for the cleavage of MOM ethers, though the choice of reagent must be compatible with the primary amine and the thietane ring. nih.govnih.gov Strong acidic conditions, while effective for MOM ether cleavage, could lead to the protonation and deactivation of the amine or potential degradation of the acid-labile thietane ring. masterorganicchemistry.comyoutube.com Therefore, milder and more chemoselective methods are preferred. organic-chemistry.orgnih.govnih.govresearchgate.neteurekaselect.com

Several reagent systems are known to cleave MOM ethers under conditions that are likely to be tolerated by the other functional groups in this compound. nih.govresearchgate.net These are summarized in the table below.

Table 2: Selected Reagents for the Cleavage of the Methoxymethyl Ether

| Reagent(s) | Solvent | Conditions | Advantages | Potential Considerations |

| Bismuth Trichloride (BiCl₃) | Acetonitrile/Water | Mild (e.g., 50 °C) | "Green" reagent, operationally simple. nih.gov | Lewis acidity might interact with the amine. |

| Zinc Bromide (ZnBr₂), n-Propylthiol (n-PrSH) | Dichloromethane | Rapid, high yielding. researchgate.net | Thiol reagent could potentially have side reactions. | |

| Trialkylsilyl Triflate (e.g., TMSOTf), 2,2'-Bipyridyl | Acetonitrile | Mild, non-acidic. nih.gov | Can be highly chemoselective. nih.gov | Reagent cost and sensitivity. |

| Silica-supported Sodium Hydrogen Sulfate (NaHSO₄·SiO₂) | Dichloromethane | Heterogeneous catalyst, simple work-up. organic-chemistry.orgnih.gov | Primarily reported for phenolic MOM ethers, but may be applicable. organic-chemistry.orgnih.gov | |

| Magnesium Bromide Etherate (MgBr₂·OEt₂) | Diethyl ether | Mild Lewis acid conditions. | Good for acid-sensitive substrates. | Stoichiometric amounts of reagent often required. |

This table provides a summary of established methods for MOM ether cleavage and their potential applicability to this compound.

The primary utility of the methoxymethyl group in this context is as a precursor to a hydroxymethyl group. Following the cleavage of the MOM ether as described in the previous section, the resulting (3-aminothietan-3-yl)methanol can undergo further transformations.

A common derivatization is the conversion of the primary alcohol to other ether derivatives. masterorganicchemistry.com This can be achieved through a Williamson ether synthesis, where the alcohol is deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide. Care must be taken to select a base that does not deprotonate the primary amine or induce ring-opening of the thietane.

Alternatively, the reaction can be performed under acidic catalysis, for example, by reacting the alcohol with another alcohol in the presence of a strong acid. masterorganicchemistry.com However, the presence of the amine group in the substrate makes this approach more challenging due to competitive protonation.

Beyond etherification, the primary alcohol could potentially be oxidized to the corresponding aldehyde or carboxylic acid using specific and mild oxidizing agents. This would open up another avenue for diverse functionalization of the core thietane structure.

Advanced Spectroscopic and Structural Elucidation of 3 Methoxymethyl Thietan 3 Amine

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Detailed mass spectrometry analysis, including molecular ion identification and fragmentation patterns for 3-(Methoxymethyl)thietan-3-amine, is not available in the surveyed literature.

Infrared Spectroscopy for Functional Group Identification and Vibrational Analysis

No specific infrared (IR) spectrum has been published for this compound to allow for the identification and analysis of its functional group vibrations.

X-ray Crystallography for Solid-State Structural Determination of Analogues (If applicable to derivatives or the compound itself)

The search for X-ray crystallographic data did not yield any results for this compound or its closely related derivatives, which would be necessary to definitively determine its solid-state structure. While crystal structures of other complex amino-containing compounds have been reported, these are not sufficiently analogous to provide insight into the specific thietane (B1214591) derivative . nih.govnih.gov

Theoretical and Computational Chemistry Studies of 3 Methoxymethyl Thietan 3 Amine

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to predicting the behavior of molecules at the electronic level. For a molecule like 3-(Methoxymethyl)thietan-3-amine, these methods can elucidate its three-dimensional structure, the distribution of its electrons, and its propensity to participate in chemical reactions.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

The thietane (B1214591) ring is not planar and exists in a puckered conformation. The degree of this puckering is influenced by the nature and position of substituents on the ring. For this compound, the presence of both a methoxymethyl and an amine group at the C3 position will significantly influence the ring's geometry and the rotational preferences of these substituent groups. Conformational analysis of related 3-substituted thietane 1-oxides has shown that the substituents can adopt either axial or equatorial positions, with the preferred conformation depending on steric and electronic factors. acs.org

To illustrate the fundamental geometry of the thietane ring, the following table presents DFT-calculated structural parameters for the parent thietane molecule. These values provide a baseline for understanding the core structure of this compound.

Table 1: Calculated Geometric Parameters for Thietane

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

|---|---|---|

| C-S | 1.847 | |

| C-C | 1.549 | |

| C-H | 1.090 | |

| ∠CSC | 76.8 | |

| ∠SCC | 89.2 | |

| ∠CCC | 95.5 | |

| Puckering Angle | 26.0 |

Data sourced from computational studies on thietane and presented as representative values.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the lone pairs of electrons on the sulfur and nitrogen atoms are expected to be significant contributors to the HOMO. The LUMO is likely to be distributed across the anti-bonding orbitals of the C-S and C-N bonds. The presence of the electronegative oxygen atom in the methoxymethyl group will also influence the electronic distribution and orbital energies.

The table below presents theoretical HOMO and LUMO energy values for related small amine and thiol compounds to provide an estimated context for the electronic properties of this compound.

Table 2: Representative HOMO-LUMO Energies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Methylamine | -9.87 | 1.45 | 11.32 |

| Methanethiol | -9.44 | 0.23 | 9.67 |

These values are illustrative and based on general computational data for simple amines and thiols.

Transition State Modeling for Reaction Mechanisms

Transition state modeling is a computational technique used to map out the energy landscape of a chemical reaction. By identifying the structure and energy of the transition state—the highest energy point along the reaction pathway—chemists can predict reaction rates and understand the detailed mechanism of a chemical transformation.

For this compound, transition state modeling could be applied to study various reactions, such as the ring-opening of the thietane, N-alkylation of the amine, or reactions involving the ether linkage. For instance, in a ring-opening reaction, DFT calculations could model the breaking of a C-S bond and the formation of new bonds with a reactant. Studies on the cycloreversion of thietane radical cations have utilized DFT to explore the stepwise mechanisms and the structures of the associated transition states. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanical calculations are excellent for studying static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational space and the study of how a molecule's shape changes in different environments (e.g., in a solvent).

For this compound, MD simulations would be invaluable for understanding the flexibility of the thietane ring and the rotational freedom of the methoxymethyl and amine substituents. These simulations can reveal the most populated conformations and the energy barriers between them, which are crucial for understanding how the molecule might interact with biological targets like enzymes or receptors.

In Silico Prediction of Reactivity and Selectivity in Synthetic Pathways

In silico methods, which are computer-based, can predict the reactivity and selectivity of chemical reactions, guiding the design of efficient synthetic routes. By modeling the electronic and steric properties of reactants and transition states, chemists can anticipate which reaction pathways are most likely to occur and which will lead to the desired product with high selectivity.

For the synthesis of this compound and its derivatives, in silico predictions could help optimize reaction conditions and choose appropriate reagents. For example, these methods could predict the regioselectivity of reactions at the sulfur, nitrogen, or oxygen atoms, or the stereoselectivity of reactions at the chiral center that would be created if a substituent were added to the C2 or C4 positions of the thietane ring.

Chemoinformatics and Database Mining for Thietane Derivative Analysis

Chemoinformatics involves the use of computational tools to analyze large datasets of chemical information. nih.gov This can include mining chemical databases for compounds with similar structures or properties, and developing quantitative structure-activity relationship (QSAR) models. QSAR models are mathematical relationships that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov

For thietane derivatives, chemoinformatics could be used to:

Identify structurally similar compounds: By searching large chemical databases, researchers can find other thietane-containing molecules that have been synthesized and tested for various biological activities. scirp.org

Develop QSAR models: If a set of thietane derivatives with known biological activity is available, a QSAR model could be built to predict the activity of new, unsynthesized derivatives like this compound. This would involve calculating a variety of molecular descriptors (e.g., size, shape, polarity, electronic properties) and correlating them with the observed activity.

Predict ADMET properties: Chemoinformatics tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which is a critical step in drug discovery.

Applications of 3 Methoxymethyl Thietan 3 Amine in Advanced Organic Synthesis

Role as a Building Block for Complex Sulfur-Containing Organic Molecules

Thietanes, as a class of four-membered sulfur-containing heterocycles, are recognized as important intermediates and versatile building blocks for creating a variety of sulfur-containing acyclic and heterocyclic compounds. nih.govbeilstein-journals.org The presence of both a nucleophilic amino group and a synthetically adaptable methoxymethyl group, in addition to the inherent reactivity of the thietane (B1214591) ring, positions 3-(methoxymethyl)thietan-3-amine as a potent tool for molecular elaboration.

The primary amine functionality serves as a handle for a multitude of chemical transformations, including alkylation and acylation, allowing for the introduction of diverse substituents. libretexts.org These reactions are fundamental in extending the molecular framework and incorporating desired pharmacophores or material-modifying moieties. For instance, the amine can readily react with electrophiles such as alkyl halides or acid chlorides to form more complex secondary or tertiary amines and amides, respectively.

Furthermore, the thietane ring itself can undergo various reactions. For example, oxidation of the sulfur atom can lead to the corresponding sulfoxides and sulfones, which exhibit altered electronic properties and hydrogen bonding capabilities. nih.govethz.ch These oxidized derivatives often display unique biological activities and can serve as key components in medicinal chemistry. nih.gov The ring can also be opened by nucleophiles, providing access to linear sulfur-containing chains with defined functionalization patterns. wikipedia.org

The combination of these reactive sites on a single, compact scaffold allows for a modular approach to the synthesis of complex molecules. Researchers can strategically functionalize the amine, modify the methoxymethyl group, and manipulate the thietane ring to access a wide array of sulfur-containing compounds that would be challenging to prepare through other synthetic routes.

Utilization in the Construction of Diverse Heterocyclic Systems

The strategic placement of reactive functional groups in this compound makes it an ideal starting material for the synthesis of more complex heterocyclic systems. nih.govbeilstein-journals.org The amino group, in particular, can participate in a variety of cyclization reactions to form fused or spirocyclic structures.

One common strategy involves the reaction of the amine with bifunctional electrophiles. For example, reaction with a molecule containing two electrophilic sites, such as a diketone or a halo-ester, can lead to the formation of a new ring fused to the thietane core. The specific nature of the resulting heterocyclic system is dictated by the choice of the reaction partner and the reaction conditions.

Moreover, the inherent strain of the four-membered thietane ring can be harnessed to drive ring-expansion reactions. researchgate.netbeilstein-journals.org Treatment with appropriate reagents can induce cleavage of a carbon-sulfur bond followed by intramolecular cyclization to form larger, more stable five- or six-membered sulfur-containing heterocycles like tetrahydrothiophenes or thianes. wikipedia.org This approach provides a powerful method for accessing these important heterocyclic motifs from a readily available precursor.

The construction of spirocyclic systems, where two rings share a single atom, is another area where this thietane derivative shows promise. The quaternary carbon at the 3-position of the thietane ring is a key structural feature that can serve as the spiro center. By functionalizing the amine and then inducing an intramolecular cyclization onto the thietane ring or a substituent attached to it, novel spiro-heterocycles can be synthesized. These spirocyclic structures are of significant interest in drug discovery due to their rigid, three-dimensional architectures.

Precursor for Advanced Sulfonamide Derivatives and Bioisosteric Replacements

The primary amine of this compound is a key functional group for its use as a precursor to advanced sulfonamide derivatives. Sulfonamides are a critical class of compounds in medicinal chemistry, found in a wide range of pharmaceuticals. nih.gov The reaction of the amine with various sulfonyl chlorides allows for the straightforward synthesis of a diverse library of sulfonamides incorporating the unique 3-(methoxymethyl)thietane scaffold. This enables the exploration of new chemical space and the potential for novel biological activities.

Beyond direct incorporation, the thietane ring itself is being investigated as a bioisostere for other common functional groups in drug molecules. cambridgemedchemconsulting.com Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic profiles. nih.gov For instance, the thietane ring can be considered a replacement for more lipophilic groups like gem-dimethyl or cyclobutane (B1203170) moieties. nih.gov The introduction of the polar sulfur atom can lead to improved solubility and metabolic stability. ethz.ch

Specifically, the 3,3-disubstituted thietane core can act as a bioisosteric replacement for benzophenone, a group that can sometimes have metabolic liabilities. nih.gov The oxetane (B1205548) analogue has been studied for this purpose, and by extension, the thietane offers a related but distinct isostere with its own unique properties. nih.govresearchgate.net The ability to fine-tune properties such as lipophilicity and hydrogen bonding potential by incorporating the this compound scaffold makes it a valuable tool for lead optimization in drug discovery programs. chemrxiv.org

Scaffold for Combinatorial Library Synthesis in Chemical Research

The concept of molecular scaffolding is central to combinatorial chemistry, a technique used to rapidly synthesize large numbers of related compounds for high-throughput screening. 5z.com A scaffold is a core molecular structure to which a variety of substituents can be attached. This compound is an excellent candidate for such a scaffold due to its multiple points of diversification.

The primary amine provides a readily functionalizable handle for the attachment of a wide range of building blocks using well-established amide bond formation or reductive amination chemistries. researchgate.net This allows for the introduction of the first dimension of diversity into the library. Further diversity can be introduced by modifying the methoxymethyl group, for example, through ether cleavage followed by re-alkylation with different electrophiles.

The thietane ring itself offers additional opportunities for diversification. As mentioned previously, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can introduce new properties. enamine.net Furthermore, reactions that open the thietane ring can lead to linear, but still diverse, sets of compounds. The combination of these diversification strategies allows for the creation of a three-dimensional library of compounds based on a single, unique scaffold. This approach enables the efficient exploration of chemical space in the search for new bioactive molecules.

Applications in Material Science Research and Development

The unique properties of sulfur-containing compounds also make them attractive for applications in material science. The incorporation of thietane units into polymers or other materials can influence their physical and chemical properties. For example, the presence of the sulfur atom can enhance refractive index, improve thermal stability, or provide sites for cross-linking.

While the direct application of this compound in materials science is an emerging area, the broader class of thietanes has been explored in this context. acs.org The ability to functionalize the amine and methoxymethyl groups allows for the incorporation of this thietane derivative into larger polymer backbones or as pendant groups. For instance, the amine could be used to react with polymers containing electrophilic sites, thereby grafting the thietane moiety onto the material.

Furthermore, the potential for the thietane ring to undergo ring-opening polymerization upon initiation by certain catalysts presents another avenue for its use in materials synthesis. This could lead to the formation of novel sulfur-containing polymers with potentially interesting optical, electronic, or mechanical properties. The development of new synthetic methods for thietanes is expected to facilitate their broader application in the creation of advanced materials. beilstein-journals.org

Future Research Directions and Unresolved Challenges in 3 Methoxymethyl Thietan 3 Amine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic methods for producing thietanes, the core structure of 3-(methoxymethyl)thietan-3-amine, often involve multi-step processes with varying yields. nih.govbeilstein-journals.org Traditional routes, such as the reaction of 1,3-dihaloalkanes with sodium sulfide (B99878), are still widely used but can be inefficient. beilstein-journals.org A significant challenge lies in developing more streamlined and environmentally friendly synthetic strategies.

Future research should focus on:

One-Pot Reactions: Designing one-pot, multi-component reactions could significantly improve efficiency by reducing the number of purification steps and minimizing waste. researchgate.net The Groebke-Blackburn-Bienaymé process, for example, has shown success in the sustainable synthesis of related amino-heterocycles and could be adapted for thietane (B1214591) derivatives. researchgate.net

Green Chemistry Approaches: The use of aqueous micellar media, solvent-free conditions, and organocatalysts are promising avenues for developing more sustainable synthetic protocols. researchgate.net These methods can lead to milder reaction conditions, easier product isolation, and reduced environmental impact. researchgate.net

Catalytic Systems: Investigating novel catalysts, such as copper(I) catalysts for three-component reactions of amines, isocyanides, and thiosulfonates, could open new pathways to thietane derivatives. nih.gov The development of heterogeneous catalysts that can be easily separated and reused would further enhance the sustainability of these processes. researchgate.net

Exploration of Novel Reactivity Patterns and Transformation Pathways

The reactivity of the thietane ring, particularly in conjunction with the amine and methoxymethyl substituents, is not fully understood. The strained four-membered ring offers unique opportunities for ring-opening and ring-expansion reactions, leading to a diverse range of new chemical entities.

Key areas for future investigation include:

Ring-Opening Reactions: A systematic study of the nucleophilic and electrophilic ring-opening of this compound could yield valuable acyclic sulfur-containing building blocks.

Cycloaddition Reactions: The potential of the thietane ring to participate in cycloaddition reactions remains largely unexplored. nih.gov Investigating its behavior in [2+2], [3+2], and other cycloadditions could lead to the synthesis of novel polycyclic and spirocyclic systems.

Functional Group Transformations: Exploring the selective transformation of the amine and methoxymethyl groups in the presence of the thietane ring is crucial for the synthesis of diverse derivatives. This includes N-alkylation, acylation, and other functionalizations. researchgate.net

Advanced Stereochemical Control in Synthesis

For applications in medicinal chemistry, the stereochemistry of this compound and its derivatives is of paramount importance. The development of synthetic methods that allow for precise control over the stereocenters is a significant challenge.

Future research should prioritize:

Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of enantiomerically pure thietanes is a high-priority area. This could involve the use of chiral catalysts or auxiliaries.

Diastereoselective Reactions: For derivatives with multiple stereocenters, achieving high diastereoselectivity is crucial. This may involve substrate-controlled or reagent-controlled approaches.

Chiral Resolution: The development of efficient methods for the resolution of racemic mixtures of thietane derivatives will be important until reliable asymmetric syntheses are established.

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry and machine learning are powerful tools that can accelerate the discovery and development of new molecules with desired properties. Applying these methods to this compound can guide synthetic efforts and prioritize the synthesis of compounds with the highest potential.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models can help to predict the biological activity of new derivatives based on their molecular structure. nih.gov

Machine Learning for Reaction Prediction: Machine learning algorithms can be trained to predict the outcomes of chemical reactions, aiding in the design of new synthetic routes and the optimization of reaction conditions. mdpi.comresearchgate.net These models can screen for potential biotransformation pathways, such as N-dealkylation. mdpi.comresearchgate.net

Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict how this compound derivatives will interact with biological targets, providing insights into their mechanism of action and guiding the design of more potent and selective compounds.

Table 1: Research Focus for Computational Design and Predictive Modeling

| Research Area | Objective | Potential Impact |

| QSAR Modeling | Predict biological activity of new derivatives. | Prioritize synthesis of high-potential compounds. |

| Machine Learning | Predict reaction outcomes and biotransformation pathways. | Optimize synthetic routes and understand metabolic fate. mdpi.comresearchgate.net |

| Molecular Docking | Predict interactions with biological targets. | Guide the design of more potent and selective molecules. |

Integration into Emerging Synthetic Methodologies

The field of organic synthesis is constantly evolving, with new methodologies such as flow chemistry and photoredox catalysis gaining prominence. Integrating the synthesis of this compound into these modern techniques can offer significant advantages.

Future research should explore:

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters compared to traditional batch processes. Adapting synthetic routes for this compound to flow conditions could enable more efficient and reproducible production.

Photoredox Catalysis: This powerful synthetic tool allows for the formation of challenging chemical bonds under mild conditions. Exploring photoredox-catalyzed reactions for the synthesis and functionalization of thietanes could open up new avenues for derivatization.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Investigating enzymatic routes to this compound could provide a highly sustainable and efficient manufacturing process.

Q & A

Q. What are the optimal synthetic routes for 3-(Methoxymethyl)thietan-3-amine, and how can purity be maximized?

- Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or reductive amination . For example:

- Nucleophilic substitution : React thietan-3-amine with methoxymethyl chloride under inert conditions (e.g., nitrogen atmosphere) in anhydrous THF. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).

- Reductive amination : Condense 3-thietanone with methoxymethylamine using NaBH₃CN as a reducing agent in methanol. Purify via column chromatography (SiO₂, gradient elution with dichloromethane/methanol).

- Purity Control : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to ensure >98% purity. Residual solvents should comply with ICH guidelines (e.g., <500 ppm for THF) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹H NMR (400 MHz, CDCl₃): Expect signals at δ 3.4–3.6 ppm (methoxymethyl -OCH₃), δ 2.8–3.2 ppm (thietane ring protons), and δ 1.8–2.2 ppm (amine protons, broad).

- ¹³C NMR : Confirm methoxymethyl (δ 55–60 ppm) and thietane ring carbons (δ 25–35 ppm).

- IR : Look for N-H stretch (~3300 cm⁻¹) and C-O-C stretch (~1100 cm⁻¹).

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 134.1 (calculated for C₅H₁₁NOS⁺). Validate against NIST spectral libraries .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and indirect-ventilation goggles to prevent skin/eye contact (OSHA standards) .

- Ventilation : Use fume hoods for synthesis and local exhaust for weighing. Monitor airborne concentrations with OSHA-compliant detectors (<1 ppm threshold) .

- Waste Disposal : Segregate acidic/basic waste and store in labeled containers. Collaborate with certified waste management firms for neutralization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound?

- Methodological Answer : Discrepancies (e.g., unexpected splitting or shifts) may arise from conformational isomerism or solvent effects . Strategies include:

- Variable Temperature NMR : Perform experiments at −20°C to 60°C to identify dynamic equilibria.

- Deuterated Solvent Comparison : Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding.

- 2D NMR (COSY, HSQC) : Assign overlapping peaks by correlating ¹H-¹H and ¹H-¹³C couplings.

- Reference Standards : Compare with NIST’s 3-methoxytyramine di-TFA data for methoxy group validation .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

- Temperature/Humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and −20°C. Analyze degradation via HPLC every 30 days.

- Light Exposure : Use ICH-compliant light cabinets (1.2 million lux·hr) to assess photodegradation.

- Key Findings : Preliminary data suggest degradation <5% at −20°C over 6 months, but hydrolysis of the methoxymethyl group occurs at >40°C. Store in amber vials at RT with desiccants .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A, PDB ID: 6WGT). Parameters: grid size 60 ų, exhaustiveness 20.

- MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 forcefield to assess binding stability. Analyze RMSD and hydrogen-bond persistence.

- ADMET Prediction : Employ SwissADME to estimate logP (predicted 1.2), BBB permeability (+), and CYP450 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.